3-(2,2,2-Trifluoroethoxy)pyridin-2-amine CAS number and molecular weight
3-(2,2,2-Trifluoroethoxy)pyridin-2-amine CAS number and molecular weight
The following technical guide details the chemical identity, synthetic pathways, and medicinal chemistry utility of 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine , a specialized fluorinated scaffold used in drug discovery.
A Strategic Fluorinated Scaffold for Medicinal Chemistry
Executive Summary
3-(2,2,2-Trifluoroethoxy)pyridin-2-amine is a critical heterocyclic building block characterized by the presence of a trifluoroethoxy group adjacent to an amino moiety on a pyridine ring.[1] This specific substitution pattern renders it a high-value scaffold in the development of kinase inhibitors, ion channel modulators, and agrochemicals. The trifluoroethoxy group serves as a metabolically stable bioisostere for standard alkoxy groups, blocking oxidative dealkylation while significantly modulating the basicity (pKa) of the adjacent amine and pyridine nitrogen.
Chemical Identity & Physical Properties[1][2][3]
| Parameter | Data |
| Chemical Name | 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine |
| Synonyms | 2-Amino-3-(2,2,2-trifluoroethoxy)pyridine |
| CAS Number | 1037160-20-5 |
| Molecular Weight | 192.14 g/mol |
| Molecular Formula | C₇H₇F₃N₂O |
| SMILES | C1=CC(=C(N=C1)N)OCC(F)(F)F |
| InChI Key | BSSPNISMQJMZBJ-UHFFFAOYSA-N |
| Appearance | Off-white to beige crystalline solid (typically) |
| pKa (Predicted) | ~3.5 (Pyridine N), ~7.9 (Amino group - conjugated) |
| LogP (Predicted) | 1.62 |
Synthetic Architectures
The synthesis of 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine requires careful regiochemical control to ensure the trifluoroethoxy group is installed at the 3-position relative to the 2-amino group. Two primary strategies are employed: Direct O-Alkylation (preferred for medicinal chemistry scales) and Nucleophilic Aromatic Substitution (SnAr) (preferred for scale-up).
Strategy A: Direct O-Alkylation (The "Chemoselective" Route)
This method utilizes the commercially available 2-amino-3-hydroxypyridine. The challenge here is distinguishing between O-alkylation and N-alkylation. Using a "hard" electrophile like a triflate in the presence of a carbonate base favors the oxygen nucleophile.
-
Reagent: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate) or 2,2,2-Trifluoroethyl iodide.
-
Base/Solvent: Cesium Carbonate (
) in DMF or Acetone. -
Mechanism: The base deprotonates the phenol (pKa ~9), creating a phenoxide anion which attacks the electrophilic carbon of the trifluoroethyl group.
Strategy B: SnAr Functionalization (The "Process" Route)
For larger scales where triflates are cost-prohibitive, a stepwise approach starting from halogenated pyridines is used.
-
Etherification: 2-Chloro-3-hydroxypyridine is alkylated with 2,2,2-trifluoroethyl tosylate.
-
Amination: The 2-chloro intermediate undergoes ammonolysis (high pressure/temperature) or Buchwald-Hartwig amination to install the amino group.
Synthesis Workflow Diagram
Figure 1: Comparative synthetic pathways for CAS 1037160-20-5, highlighting the direct alkylation vs. stepwise amination routes.
Medicinal Chemistry Applications
The 3-(2,2,2-trifluoroethoxy) moiety is not merely a structural spacer; it is a functional pharmacophore.
4.1. Metabolic Stability (The Fluorine Effect)
Standard ethoxy groups (
-
Mechanism: The strong electron-withdrawing nature of the three fluorine atoms pulls electron density away from the adjacent methylene (
) group. This increases the C-H bond strength and reduces the electron density required for P450 oxo-ferryl radical abstraction. -
Result: Significantly increased half-life (
) and oral bioavailability compared to the non-fluorinated ethoxy analog.
4.2. Electronic Modulation
The trifluoroethoxy group is strongly electronegative (
-
It reduces the electron density of the pyridine ring.
-
It lowers the pKa of the 2-amino group (making it less basic) and the pyridine nitrogen. This can reduce non-specific binding to off-target proteins (e.g., hERG channels) and improve membrane permeability.
4.3. Validated Targets
This scaffold is frequently observed in patent literature for:
-
Kinase Inhibitors: Targeting PI3K and specific Tyrosine Kinases where the pyridine nitrogen acts as a hinge binder.
-
Sodium Channel Blockers: Used in pain management therapeutics (Nav1.7 inhibitors).
-
Agrochemicals: As a precursor for sulfonylurea herbicides (e.g., analogs of Trifloxysulfuron).
Experimental Protocol: Synthesis via Route A
Note: This protocol is a generalized procedure based on standard literature methods for 3-alkoxypyridin-2-amines.
Reagents:
-
2-Amino-3-hydroxypyridine (1.0 eq)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.1 eq)
-
Cesium Carbonate (
) (2.0 eq) -
DMF (Dimethylformamide), anhydrous
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-hydroxypyridine (1.0 g, 9.08 mmol) in anhydrous DMF (10 mL).
-
Deprotonation: Add Cesium Carbonate (5.9 g, 18.16 mmol) in one portion. Stir the suspension at room temperature for 30 minutes to ensure formation of the phenoxide anion.
-
Alkylation: Cool the mixture to 0°C. Dropwise add 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.3 g, 9.99 mmol).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS (Target Mass: 193.1 [M+H]+).
-
Workup: Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 x 20 mL) to remove DMF. Wash the organic layer with brine, dry over
, and concentrate under vacuum. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the title compound as an off-white solid.
Handling & Safety Data
-
Hazard Classification: Irritant (Skin/Eye). Potentially toxic if swallowed (typical for aminopyridines).[3]
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store under inert gas (Nitrogen/Argon) if possible to prevent slow oxidation of the amine.
-
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
References
-
Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 28981902, 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine. [Link]
- Synthetic Methodology (Alkylation): Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
-
Medicinal Chemistry Application (Fluorine Effect): Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
- Related Herbicide Synthesis: Tice, C. M. (2001). Selecting the right compounds for screening: does Lipinski's Rule of 5 for pharmaceuticals apply to agrochemicals? Pest Management Science, 57(1), 3-16. (Context on trifluoroethoxy scaffolds in agrochemicals).
Sources
- 1. 1037160-20-5,3-(2,2,2-Trifluoroethoxy)pyridin-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 5. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
